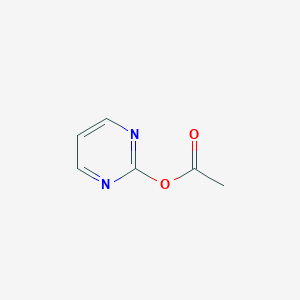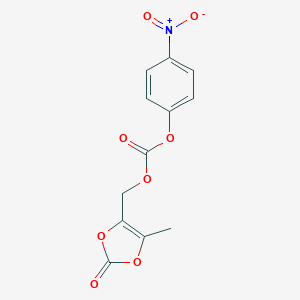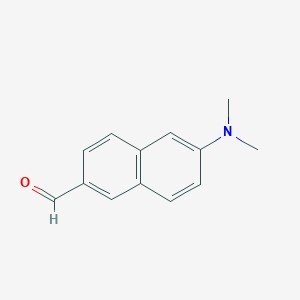
4-(Methylamino)-3-hexen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylamino)-3-hexen-2-one, also known as Methyl jasmonate, is a natural plant hormone that plays a significant role in plant growth and development. It is a volatile organic compound that is synthesized in various plant tissues, including leaves, flowers, and fruits. Methyl jasmonate is a potent signaling molecule that regulates plant defense mechanisms against biotic and abiotic stresses. In recent years, it has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
4-(Methylamino)-3-hexen-2-one jasmonate acts as a signaling molecule in plants by binding to specific receptors and activating defense mechanisms. It induces the expression of genes involved in the biosynthesis of secondary metabolites and the production of proteins that inhibit the growth of pests and pathogens. In humans, 4-(Methylamino)-3-hexen-2-one jasmonate is believed to exert its effects by modulating the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects
4-(Methylamino)-3-hexen-2-one jasmonate has various biochemical and physiological effects on plants and animals. In plants, it induces the production of volatile organic compounds that attract natural enemies of pests and pathogens. It also activates the synthesis of defense-related proteins, such as pathogenesis-related (PR) proteins. In animals, 4-(Methylamino)-3-hexen-2-one jasmonate has been shown to have anti-inflammatory and anti-cancer properties. It also has potential applications in wound healing and tissue regeneration.
実験室実験の利点と制限
4-(Methylamino)-3-hexen-2-one jasmonate has several advantages for lab experiments, including its stability, low toxicity, and easy availability. It can be easily synthesized or extracted from plant tissues, making it a cost-effective research tool. However, 4-(Methylamino)-3-hexen-2-one jasmonate has some limitations, including its volatility and sensitivity to light and heat. These factors can affect the accuracy and reproducibility of experiments.
将来の方向性
4-(Methylamino)-3-hexen-2-one jasmonate has several potential future directions for research, including its applications in plant biotechnology, agriculture, and medicine. In plant biotechnology, 4-(Methylamino)-3-hexen-2-one jasmonate can be used to enhance the production of secondary metabolites, such as alkaloids and flavonoids, which have medicinal properties. In agriculture, 4-(Methylamino)-3-hexen-2-one jasmonate can be used as a natural pesticide and herbicide to reduce the use of synthetic chemicals. In medicine, 4-(Methylamino)-3-hexen-2-one jasmonate has potential applications in cancer therapy, wound healing, and tissue regeneration.
Conclusion
In conclusion, 4-(Methylamino)-3-hexen-2-one jasmonate is a natural plant hormone that has various scientific research applications in plant biotechnology, agriculture, and medicine. Its mechanism of action involves the activation of defense mechanisms and the modulation of various signaling pathways. 4-(Methylamino)-3-hexen-2-one jasmonate has several advantages for lab experiments, including its stability, low toxicity, and easy availability. However, it also has some limitations, including its volatility and sensitivity to light and heat. Future research on 4-(Methylamino)-3-hexen-2-one jasmonate has the potential to unlock its full potential in various fields.
合成法
4-(Methylamino)-3-hexen-2-one jasmonate can be synthesized through various methods, including chemical synthesis, plant extraction, and microbial fermentation. The chemical synthesis involves the reaction of 3-hexen-2-one with methylamine in the presence of a catalyst. Plant extraction involves the isolation of 4-(Methylamino)-3-hexen-2-one jasmonate from plant tissues using organic solvents. Microbial fermentation involves the use of microorganisms to produce 4-(Methylamino)-3-hexen-2-one jasmonate in large quantities.
科学的研究の応用
4-(Methylamino)-3-hexen-2-one jasmonate has various scientific research applications, including plant biotechnology, agriculture, and medicine. In plant biotechnology, 4-(Methylamino)-3-hexen-2-one jasmonate is used to induce plant defense mechanisms against pests and diseases. It is also used to stimulate the production of secondary metabolites, such as flavonoids and alkaloids, which have medicinal properties. In agriculture, 4-(Methylamino)-3-hexen-2-one jasmonate is used as a natural pesticide and herbicide. It is also used to enhance crop yield and quality. In medicine, 4-(Methylamino)-3-hexen-2-one jasmonate is being investigated for its potential anti-cancer and anti-inflammatory properties.
特性
CAS番号 |
182362-48-7 |
|---|---|
製品名 |
4-(Methylamino)-3-hexen-2-one |
分子式 |
C7H13NO |
分子量 |
127.18 g/mol |
IUPAC名 |
(Z)-4-(methylamino)hex-3-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-4-7(8-3)5-6(2)9/h5,8H,4H2,1-3H3/b7-5- |
InChIキー |
NPUWOSUMTIUJKS-ALCCZGGFSA-N |
異性体SMILES |
CC/C(=C/C(=O)C)/NC |
SMILES |
CCC(=CC(=O)C)NC |
正規SMILES |
CCC(=CC(=O)C)NC |
同義語 |
3-Hexen-2-one, 4-(methylamino)-, (Z)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(3-(benzyloxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B65846.png)
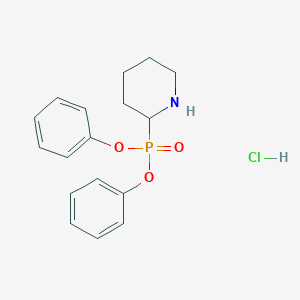
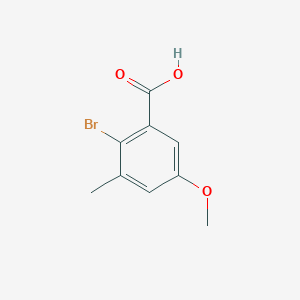

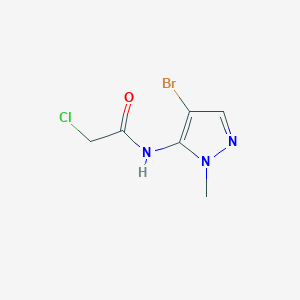
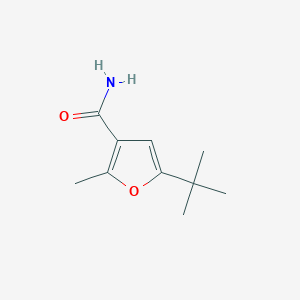
![(6R,7AR)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65860.png)
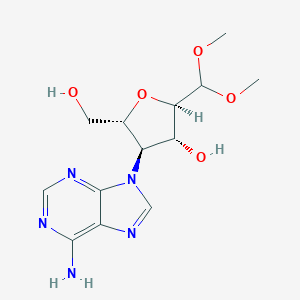
![methyl (Z)-3-[(3R,5S)-5-ethoxydioxolan-3-yl]prop-2-enoate](/img/structure/B65863.png)
![4h-Imidazo[4,5,1-ij]quinoline-2-carbonitrile,9-methyl-4-thioxo-](/img/structure/B65866.png)
